Methyl 2-hydroxy-5-[(naphthalen-1-yl)methyl]benzoate
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Overview
Description
Methyl 2-hydroxy-5-[(naphthalen-1-yl)methyl]benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a naphthalene ring attached to a benzoate structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-hydroxy-5-[(naphthalen-1-yl)methyl]benzoate typically involves the esterification of 2-hydroxy-5-[(naphthalen-1-yl)methyl]benzoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography, ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-hydroxy-5-[(naphthalen-1-yl)methyl]benzoate can undergo several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the ester group may produce an alcohol.
Scientific Research Applications
Methyl 2-hydroxy-5-[(naphthalen-1-yl)methyl]benzoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which Methyl 2-hydroxy-5-[(naphthalen-1-yl)methyl]benzoate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-hydroxy-2-(naphthalen-1-yl)acetate
- Methyl 2-hydroxy-5-[1-hydroxy-2-(4-phenylbutan-2-ylamino)ethyl]benzoate
- 2-Hydroxy-5-methyl-1-naphthoate
Uniqueness
Methyl 2-hydroxy-5-[(naphthalen-1-yl)methyl]benzoate is unique due to its specific structural features, such as the presence of both a naphthalene ring and a benzoate ester. This combination imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.
Properties
CAS No. |
62315-01-9 |
---|---|
Molecular Formula |
C19H16O3 |
Molecular Weight |
292.3 g/mol |
IUPAC Name |
methyl 2-hydroxy-5-(naphthalen-1-ylmethyl)benzoate |
InChI |
InChI=1S/C19H16O3/c1-22-19(21)17-12-13(9-10-18(17)20)11-15-7-4-6-14-5-2-3-8-16(14)15/h2-10,12,20H,11H2,1H3 |
InChI Key |
CXJFIWMOOMIRLP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)CC2=CC=CC3=CC=CC=C32)O |
Origin of Product |
United States |
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